Tert-butyl 4-bromo-2-chloro-5-fluorobenzoate
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Overview
Description
Tert-butyl 4-bromo-2-chloro-5-fluorobenzoate is a halogenated aromatic ester. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzoic acid core, with a tert-butyl ester functional group. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-bromo-2-chloro-5-fluorobenzoate typically involves the esterification of 4-Bromo-2-chloro-5-fluoro-benzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-2-chloro-5-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by other nucleophiles.
Oxidation and reduction: The aromatic ring can undergo oxidation or reduction reactions under specific conditions.
Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the ester.
Major Products Formed
Nucleophilic substitution: Substituted benzoic acid esters.
Oxidation: Oxidized derivatives of the aromatic ring.
Reduction: Reduced derivatives of the aromatic ring.
Hydrolysis: 4-Bromo-2-chloro-5-fluoro-benzoic acid.
Scientific Research Applications
Tert-butyl 4-bromo-2-chloro-5-fluorobenzoate is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 4-bromo-2-chloro-5-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and ester functional group contribute to its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chloro-5-fluoro-benzoic acid
- 4-Bromo-2-fluoro-benzoic acid
- 2-Chloro-4-bromo-5-fluoro-benzoic acid
Uniqueness
Tert-butyl 4-bromo-2-chloro-5-fluorobenzoate is unique due to the combination of halogen atoms and the tert-butyl ester functional group. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various applications.
Properties
IUPAC Name |
tert-butyl 4-bromo-2-chloro-5-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClFO2/c1-11(2,3)16-10(15)6-4-9(14)7(12)5-8(6)13/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOVPCVKWNDQRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1Cl)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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